molecular formula C20H17N3O3S B2724279 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-07-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2724279
CAS RN: 897618-07-4
M. Wt: 379.43
InChI Key: VGQPGIBNAHZFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of benzamide derivatives and has a molecular formula of C21H21N3O3S.

Scientific Research Applications

Virtual Screening and Drug Design

Virtual screening techniques have identified compounds targeting the urokinase receptor (uPAR), leading to the discovery of analogues with significant biological activities. These compounds demonstrated potential in inhibiting breast cancer metastasis, indicating the role of similar compounds in cancer research and therapy development (F. Wang et al., 2011).

PET Imaging Agents

Research on positron emission tomography (PET) imaging agents has led to the synthesis of benzamides for imaging metabotropic glutamate 1 (mGlu1) receptors in the brain. These efforts underscore the importance of benzamide derivatives in developing diagnostic tools for neurological conditions (Masayuki Fujinaga et al., 2012).

Anticonvulsant Activities

The synthesis of isatin coupled thiazolidin-4-one derivatives highlights their potential as anticonvulsants, showcasing the therapeutic applications of such compounds in treating seizure disorders and their CNS depressant activity (A. P. Nikalje et al., 2015).

VEGF Receptor Inhibition

Compounds such as substituted benzamides have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in cancer treatment by inhibiting angiogenesis (R. Borzilleri et al., 2006).

Antimicrobial and Antifungal Agents

Synthesis of thiazole derivatives has shown significant antimicrobial and antifungal activities, suggesting the role of such compounds in developing new antibiotics and treatments for infectious diseases (D. Bikobo et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, indicating the applicability of these compounds in industrial and engineering contexts to protect materials from corrosion (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQPGIBNAHZFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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